N-Benzoyl-2-hydroxy-3-methoxyphenylalanine

描述

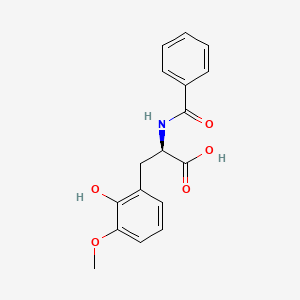

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to a phenylalanine backbone, with additional hydroxyl and methoxy functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2-hydroxy-3-methoxyphenylalanine typically involves the benzoylation of 2-hydroxy-3-methoxyphenylalanine. One common method is to react 2-hydroxy-3-methoxyphenylalanine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the benzoyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like methanol or ethanol.

Major Products Formed

Oxidation: Formation of N-Benzoyl-2-oxo-3-methoxyphenylalanine.

Reduction: Formation of N-Benzyl-2-hydroxy-3-methoxyphenylalanine.

Substitution: Formation of N-Benzoyl-2-hydroxy-3-alkoxyphenylalanine (where the alkoxy group depends on the nucleophile used).

科学研究应用

Pharmaceutical Development

Analgesics and Anti-inflammatory Drugs

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine is utilized in the synthesis of novel therapeutic agents, especially analgesics and anti-inflammatory drugs. Its structural characteristics enhance bioactivity, making it a valuable precursor in drug formulation . The compound's ability to inhibit specific enzymes involved in inflammatory pathways contributes to its therapeutic potential.

Mechanism of Action

The mechanism involves the compound's interaction with molecular targets, where the hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors. The benzoyl group enhances binding affinity, leading to more potent biological effects.

Biochemical Research

Reagent in Assays

In biochemical research, this compound serves as a valuable reagent for studying enzyme activity and protein interactions. This application is crucial for understanding metabolic pathways and drug mechanisms .

Enzyme Inhibition Studies

Research has indicated that this compound may play a role in enzyme inhibition, which is essential for developing new therapeutic strategies against various diseases .

Cosmetic Formulations

Anti-aging Properties

The compound is increasingly used in cosmetic formulations due to its potential anti-aging properties. Its ability to penetrate the skin effectively makes it a sought-after ingredient in skincare products .

Formulation Advantages

this compound can enhance the stability and efficacy of cosmetic products, contributing to improved skin health outcomes .

Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of analgesics and anti-inflammatory drugs | Enhanced bioactivity and efficacy |

| Biochemical Research | Reagent for enzyme activity studies | Understanding metabolic pathways |

| Cosmetic Formulations | Ingredient in anti-aging skincare products | Effective skin penetration and stability |

Case Study 1: Development of Anti-inflammatory Agents

A study highlighted the synthesis of new anti-inflammatory compounds derived from this compound, demonstrating significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory responses. The synthesized compounds exhibited lower toxicity compared to existing treatments, indicating a promising avenue for future drug development.

Case Study 2: Enzyme Interaction Studies

In another research effort, this compound was employed to investigate its interactions with specific protein targets involved in metabolic disorders. The findings revealed that the compound could effectively modulate enzyme activity, suggesting its potential as a therapeutic agent for managing metabolic diseases.

作用机制

The mechanism of action of N-Benzoyl-2-hydroxy-3-methoxyphenylalanine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzoyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

N-Benzoyl-2-hydroxyphenylalanine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

N-Benzoyl-3-methoxyphenylalanine: Lacks the hydroxyl group, which can influence its ability to form hydrogen bonds.

N-Benzoyl-2-hydroxy-4-methoxyphenylalanine: Has an additional methoxy group, potentially altering its properties.

Uniqueness

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

生物活性

N-Benzoyl-2-hydroxy-3-methoxyphenylalanine (NBHMP) is a compound that has gained attention in various fields of biological research due to its potential therapeutic applications and unique biochemical properties. This article delves into the biological activities associated with NBHMP, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

NBHMP is characterized by the presence of a benzoyl group, hydroxyl group, and methoxy group attached to a phenylalanine backbone. These functional groups contribute to its ability to interact with various enzymes and receptors, suggesting potential inhibitory effects on specific biological pathways.

The mechanism of action for NBHMP is primarily attributed to its ability to form hydrogen bonds with enzymes or receptors due to the presence of hydroxyl and methoxy groups. This interaction can lead to the inhibition of enzymatic activity, potentially affecting metabolic pathways. The benzoyl group enhances binding affinity, which may result in more potent biological effects.

1. Enzyme Inhibition

NBHMP has been studied for its role in enzyme inhibition. Specifically, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties. The inhibition is believed to be mediated through competitive binding at active sites or allosteric modulation.

2. Antioxidant Properties

Research indicates that NBHMP may possess antioxidant properties, helping to mitigate oxidative stress within cells. This activity is crucial for protecting cellular components from damage caused by free radicals, thus contributing to overall cellular health.

3. Therapeutic Potential

Studies have explored the therapeutic potential of NBHMP in various conditions:

- Anti-inflammatory Effects : In vitro studies suggest that NBHMP can reduce inflammation markers in cultured cells exposed to pro-inflammatory stimuli.

- Cancer Research : Preliminary studies indicate that NBHMP may inhibit the growth of certain cancer cell lines by disrupting signaling pathways essential for tumor proliferation .

Table 1: Summary of Biological Activities of NBHMP

Case Study: Anti-Inflammatory Effects

A study conducted on human macrophage-like cells demonstrated that treatment with NBHMP significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to lipopolysaccharides (LPS). This suggests a potential application in managing inflammatory diseases .

Case Study: Cancer Cell Proliferation

In a separate study involving breast cancer cell lines, NBHMP exhibited dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of the EGFR signaling pathway, which is often overactive in cancer cells. This finding highlights the compound's potential as a therapeutic agent in oncology .

属性

IUPAC Name |

2-benzamido-3-(2-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-23-14-9-5-8-12(15(14)19)10-13(17(21)22)18-16(20)11-6-3-2-4-7-11/h2-9,13,19H,10H2,1H3,(H,18,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEDQSPMZFJTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669961 | |

| Record name | N-Benzoyl-2-hydroxy-3-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101878-45-9 | |

| Record name | N-Benzoyl-2-hydroxy-3-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。